molecular formula C17H26N2O2 B2633645 N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide CAS No. 1421450-45-4

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide

Cat. No.: B2633645
CAS No.: 1421450-45-4
M. Wt: 290.407
InChI Key: ZVCBRQIEQPUHKP-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide is a synthetic chemical compound supplied for scientific research and development purposes. This product is intended for in vitro applications within a controlled laboratory setting. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers investigating novel chemical entities, particularly those with structures related to known pharmacological agents, may find this compound of interest. The structural motif of a piperidine ring substituted with a phenylpropanamide group is found in compounds that have been studied for their activity on various biological targets, including opioid receptors . As such, this compound may serve as a valuable building block or intermediate in medicinal chemistry programs, as well as a tool compound in pharmacological assays to help elucidate structure-activity relationships and mechanism of action. As with any research chemical, proper risk assessment and safe laboratory handling procedures must be followed.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-21-14-13-19-11-9-16(10-12-19)18-17(20)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCBRQIEQPUHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 1-(2-methoxyethyl)piperidine with 3-phenylpropanoyl chloride under basic conditions to form the desired amide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

Receptor Modulation

Research indicates that piperidine derivatives, including N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide, can act as agonists or antagonists for various receptors. For instance, studies have shown that modifications at the piperidine ring can enhance binding affinity and selectivity for dopamine receptors, particularly the D2 receptor, which is crucial for treating disorders like schizophrenia and Parkinson's disease .

Antifungal Activity

Recent investigations have highlighted the potential antifungal properties of piperidine derivatives against resistant strains such as Candida auris. Novel derivatives based on piperidine have demonstrated significant antifungal activity, with mechanisms involving disruption of fungal cell membranes and induction of apoptosis . This suggests that this compound could be explored as a scaffold for developing new antifungal agents.

Structure-Activity Relationship Studies

A comprehensive study focused on the structure-activity relationships (SAR) of piperidine derivatives has revealed that specific substitutions can dramatically influence their pharmacological profiles. For example, modifications at the 4-position of the piperidine ring have been shown to enhance potency and selectivity towards cannabinoid receptors, which are implicated in various metabolic disorders .

CompoundReceptor TargetAffinity (Ki)Observations
1D2 DAR54 nMHigh affinity with potential therapeutic implications in neuropsychiatric disorders
2GPR88EC50 = 59 nMSelective GPR88 agonist with implications for addiction treatment

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have indicated that certain derivatives exhibit favorable bioavailability profiles when administered orally. For instance, one study reported a plasma half-life of 6 hours for a related compound, suggesting potential for effective dosing regimens in clinical settings . This information is critical for understanding how this compound might perform in vivo.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide involves its interaction with specific molecular targets in biological systems. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of neurotransmitter receptors, influencing signal transduction pathways and physiological responses .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Melting Point : The target compound’s melting point is unreported, but analogs like 12f (116.8–117.8°C) and 12g (163.6–165.5°C) suggest that propanamide derivatives exhibit solid-state stability suitable for formulation .
  • Spectral Data : NMR and HRMS data for analogs (e.g., 12f: δ 1.45–2.75 ppm for piperidine protons) provide benchmarks for structural validation of the target compound .

Therapeutic Potential

  • The 2-methoxyethyl group’s balance of polarity and moderate lipophilicity may optimize tissue distribution, making the compound viable for non-CNS targets (e.g., anti-inflammatory or anticancer applications) .

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C23H31N3O2
  • Molecular Weight : 373.52 g/mol

The compound features a piperidine ring, a phenyl group, and a propanamide moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structural characteristics often interact with various biological targets, including neurotransmitter receptors. Specifically, this compound may exhibit affinity for:

  • Serotonin Receptors : Potentially influencing mood regulation.
  • Dopamine Receptors : Implicated in reward and pleasure pathways.

These interactions suggest that the compound may have psychoactive properties or influence central nervous system activity.

Pharmacological Effects

Case Study 1: Analgesic Properties

A study published in Journal of Medicinal Chemistry investigated the analgesic effects of various piperidine derivatives. The findings suggested that compounds similar to this compound exhibited significant pain relief in rodent models when administered at specific dosages (10 mg/kg) .

Case Study 2: Antidepressant Activity

Another study focused on the antidepressant potential of piperidine derivatives. It was found that certain modifications led to enhanced binding affinity at serotonin receptors, indicating a promising pathway for developing new antidepressants . Although direct studies on the compound are scarce, these findings support further exploration.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC23H31N3O2Potential analgesic and antidepressant
2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamideC20H26ClN3OAntidepressant and anti-cancer
N-[3-(Methylthio)-1-(2-phenylethyl)-4-piperidinyl] - N-phenylpropanamideC23H30N2OSAnalgesic and psychoactive

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves:

Piperidine Alkylation : Reacting 4-piperidone with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group.

Amide Coupling : Using 3-phenylpropanoyl chloride with a coupling agent (e.g., HATU) in dichloromethane (DCM) and triethylamine (Et₃N) to form the propanamide linkage .

Purification : Column chromatography (SiO₂, EtOAc/Hexane) achieves >95% purity.

  • Critical Parameters : Reaction time, temperature (reflux at 80°C), and anhydrous conditions (argon atmosphere) improve yields (75–82%) .

    Synthetic StepReagents/ConditionsYield (%)Reference
    Piperidine Alkylation2-Methoxyethyl chloride, K₂CO₃, DMF75
    Amide Coupling3-Phenylpropanoyl chloride, Et₃N, DCM82
    PurificationColumn chromatography (SiO₂, EtOAc/Hex)95

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for methoxyethyl (δ 3.3–3.5 ppm) and piperidine protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 346.23 vs. observed 346.22) .
  • HPLC : Ensure >98% purity using a C18 column (acetonitrile/water gradient) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings) .
  • Storage : -20°C in airtight containers to prevent degradation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .

Advanced Research Questions

Q. How does stereochemistry influence pharmacological activity, and what methods resolve diastereomers?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .

  • Pharmacological Impact : The cis-(+)-isomer of structurally related analogs shows 6,684x higher analgesic potency than morphine in rat tail withdrawal tests due to enhanced μ-opioid receptor binding .

    IsomerED50 (mg/kg)Potency vs. MorphineReference
    cis-(+)0.00036,684x
    Morphine2.01x

Q. What in vivo models are suitable for evaluating analgesic efficacy, and how do results compare to opioids like fentanyl?

  • Methodological Answer :

  • Rat Tail Withdrawal Test : Measure latency to withdraw tail from noxious stimuli (e.g., 50°C water). The compound’s ED50 is compared to morphine/fentanyl .
  • Hot Plate Test : Assess supraspinal analgesia at 55°C.
  • Findings : Related analogs exhibit rapid onset (5–10 min) but shorter duration (1–2 hr) vs. morphine (4–6 hr) .

Q. What contradictions exist in reported safety margins for this compound?

  • Methodological Answer :

  • High Potency vs. Safety : Despite extreme potency (nM-range μ-opioid affinity), some analogs show a high therapeutic index (LD50/ED50 >1,000) in rodents, attributed to selective receptor activation and minimal respiratory depression .
  • Contradictory Data : Variability in metabolite toxicity (e.g., nor-metabolites) across species requires further CYP450 profiling .

Q. How does the 2-methoxyethyl group affect metabolic stability compared to other substituents?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. The methoxyethyl group reduces CYP3A4-mediated oxidation, extending half-life (t1/2 = 120 min) vs. methyl-substituted analogs (t1/2 = 60 min) .
  • Metabolite Identification : Hydroxylation at the piperidine ring is the primary pathway .

Regulatory Considerations

Q. What legal restrictions apply to preclinical research on this compound?

  • Methodological Answer :

  • Scheduling : Classified as a Schedule I opioid analog in the U.S. (Controlled Substances Act), requiring DEA licensing for procurement .
  • Documentation : Maintain detailed logs of usage, storage, and disposal per 21 CFR §1304 .

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